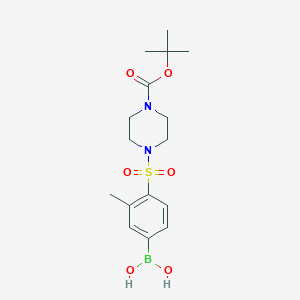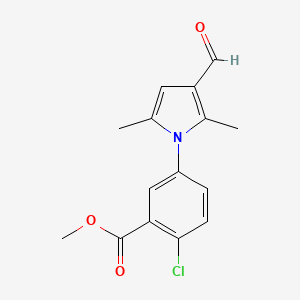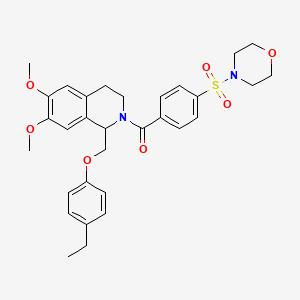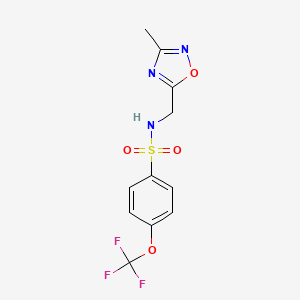
Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate can be synthesized using a variety of methods, including nucleophilic substitution and reductive amination reactions. The compound can be characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis
The compound has a melting point of 90-92°C and a boiling point of 332°C. It is soluble in polar solvents such as methanol and ethanol, but insoluble in nonpolar solvents such as hexane and benzene. The compound is stable in the presence of moisture and air, but decomposes when exposed to heat.Scientific Research Applications
Synthesis of Heterocycles
This compound can be used in the synthesis of various heterocycles . Organic azides such as this are often used in reactions to prepare basic five-, six-, or organometallic heterocyclic-membered systems and their fused analogs .
Click Chemistry
The azide group in the compound can participate in click chemistry reactions with alkynes or strained alkenes to form 1,2,3-triazoles. This reaction is highly efficient and widely used in bioconjugation and the synthesis of diverse molecules.
Deprotection Reactions
The tert-butyl group (Boc) in the compound can be selectively removed under acidic conditions. This reveals the free amine group, which can further react with other functional groups.
Drug Synthesis
The compound’s versatility enables studies in drug synthesis. Its structure suggests potential involvement in various chemical reactions, making it indispensable in the field of medicinal chemistry.
Organic Chemistry Research
The compound is used in organic chemistry research, particularly in the study of reactions involving the azido group . It can be used to study the functionality of the azido group in chemical reactions .
Polymer Science
In polymer science, the compound can be used to study the properties of polymers that incorporate the azido group. The azide group can participate in reactions that lead to the formation of polymers with unique properties.
Study of Chemical Reactions
The compound can be used to study various chemical reactions. For example, it can be used to study the utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .
Biochemical Studies
The compound can also be used in biochemical studies . For example, it can be used to study the interactions of the C 2 B domain with membrane-anchored SNARE complexes .
Safety and Hazards
The safety data sheet for a similar compound, tert-butanol, indicates that it is highly flammable and causes serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation and drowsiness or dizziness . These hazards may also apply to Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate, but specific safety data for this compound was not found in the search results.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins .
Mode of Action
It’s known that the tert-butyl group in chemical compounds can undergo various transformations, including deprotection under acidic conditions . This could potentially lead to changes in the target molecules.
Biochemical Pathways
The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group is known for its unique reactivity pattern, which could potentially lead to various transformations in the target molecules .
Action Environment
The stability and reactivity of the tert-butyl group in chemical compounds can be influenced by various factors, including temperature, ph, and the presence of other reactive species .
properties
IUPAC Name |
tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-6-10(9-4-5-9)11(17)8-15-16-14/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXQVRMJXMGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CN=[N+]=[N-])C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2417769.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2417770.png)
![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)
![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)

![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)
